N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(p-tolylthio)propanamide
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Description
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(p-tolylthio)propanamide is a useful research compound. Its molecular formula is C19H20N2OS2 and its molecular weight is 356.5. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis and Antitumor Evaluation
A study demonstrated the synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, leading to the creation of derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These compounds were evaluated for their antitumor activities, showing significant inhibitory effects against various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams et al., 2010).
Immunomodulating Activity
Another research focused on the immunomodulating activity of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, showing their ability to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice. One compound, in particular, was effective in preventing the development of adjuvant-induced arthritis in rats (Doria et al., 1991).
Cytotoxicity and Toxicity Evaluations
The cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene were also studied. These compounds showed significant cytotoxic effects against a variety of cancer cell lines, with toxicity measured using shrimp larvae, highlighting their potential as anticancer agents (Abdelaziz et al., 2015).
Anticancer Activities of N-hetaryl-2-cyanoacetamide Derivatives
Research into N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives demonstrated various anticancer potentials against different cancer cell lines, including breast, liver, colon, prostate, and cervix cells. Selected compounds showed notable cytotoxicity, with effects on apoptosis, metastasis, and angiogenesis of cancer cells (Mohamed et al., 2017).
Synthesis of Antimicrobial Compounds
The synthesis of novel thienopyrimidines and triazolothienopyrimidines, starting from 2-cyanoacetohydrazide and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, was explored. These compounds exhibited antimicrobial activity against various microorganisms, suggesting their utility in developing new antimicrobial agents (Mahmoud et al., 2015).
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methylphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS2/c1-13-6-8-14(9-7-13)23-11-10-18(22)21-19-16(12-20)15-4-2-3-5-17(15)24-19/h6-9H,2-5,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQIGOCUYVUEDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.